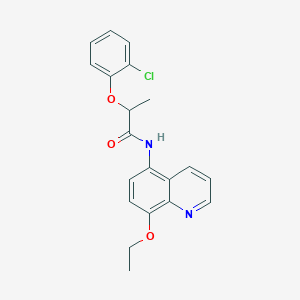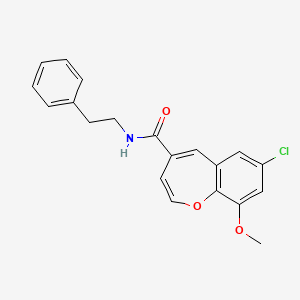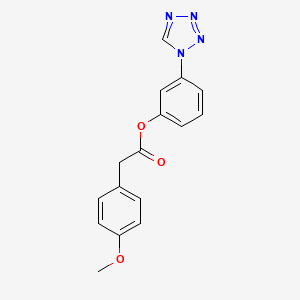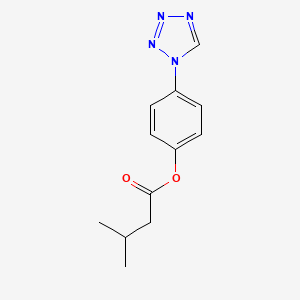![molecular formula C22H22ClN5 B11331332 N'-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B11331332.png)
N'-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group, a dimethylaminoethyl group, and a phenyl group
準備方法
The synthesis of 7-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step typically involves a substitution reaction using 4-chlorobenzyl chloride or a similar reagent.
Attachment of the dimethylaminoethyl group: This can be done through nucleophilic substitution reactions using dimethylaminoethyl chloride.
Addition of the phenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, using phenylboronic acid or a similar reagent.
Industrial production methods may involve optimization of these steps to improve yield, reduce reaction times, and minimize the formation of by-products.
化学反応の分析
7-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halides, amines, and alcohols.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck couplings, to form more complex derivatives.
科学的研究の応用
7-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用機序
The mechanism of action of 7-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
類似化合物との比較
Similar compounds to 7-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE include:
4-Chlorobenzophenone: This compound shares the 4-chlorophenyl group but lacks the pyrrolo[2,3-d]pyrimidine core.
Diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals: These compounds have similar structural features but differ in their core structure and substitution pattern.
The uniqueness of 7-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE lies in its specific combination of substituents and its potential for diverse applications in scientific research.
特性
分子式 |
C22H22ClN5 |
|---|---|
分子量 |
391.9 g/mol |
IUPAC名 |
N-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C22H22ClN5/c1-27(2)13-12-24-21-20-19(16-6-4-3-5-7-16)14-28(22(20)26-15-25-21)18-10-8-17(23)9-11-18/h3-11,14-15H,12-13H2,1-2H3,(H,24,25,26) |
InChIキー |
QTPZQCVEIJJWKA-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11331252.png)

![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide](/img/structure/B11331257.png)

![4-[2-(4-bromophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11331270.png)
![3-chloro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11331273.png)

![5-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11331303.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11331317.png)
![3,6-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11331323.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide](/img/structure/B11331334.png)
![methyl 4-[({[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11331350.png)
